1-Phenoxypropan-2-yl propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenoxypropan-2-yl propanoate is an organic compound with the molecular formula C12H16O3. It is an ester formed from the reaction of 1-phenoxypropan-2-ol and propanoic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Phenoxypropan-2-yl propanoate can be synthesized through the esterification reaction between 1-phenoxypropan-2-ol and propanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenoxypropan-2-yl propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 1-phenoxypropan-2-ol and propanoic acid in the presence of water and an acid or base catalyst.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: 1-Phenoxypropan-2-ol and propanoic acid.
Reduction: 1-Phenoxypropan-2-ol.
Substitution: Products depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Phenoxypropan-2-yl propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Phenoxypropan-2-yl propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 1-phenoxypropan-2-ol, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Phenoxypropan-2-yl propanoate can be compared with other similar esters, such as:
1-Phenoxypropan-2-yl acetate: Similar in structure but with an acetate group instead of a propanoate group.
1-Phenoxypropan-2-yl butanoate: Similar in structure but with a butanoate group instead of a propanoate group.
1-Phenoxypropan-2-yl formate: Similar in structure but with a formate group instead of a propanoate group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different ester groups.
Eigenschaften
CAS-Nummer |
5413-62-7 |
---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
1-phenoxypropan-2-yl propanoate |
InChI |
InChI=1S/C12H16O3/c1-3-12(13)15-10(2)9-14-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |
InChI-Schlüssel |
JGTRETARVZPHAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC(C)COC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.